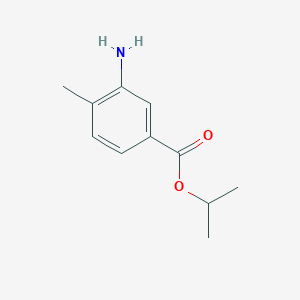

Isopropyl 3-amino-4-methylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid or its derivatives with alcohols. organic-chemistry.org These esters are characterized by a central benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. They are prevalent in both natural and synthetic chemistry, with applications ranging from fragrances and food preservatives to key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. researcher.life

Isopropyl 3-amino-4-methylbenzoate fits within this class as a specifically substituted diester. Its structure is defined by:

An isopropyl ester group (-COOCH(CH₃)₂), which is formed from isopropanol (B130326). The size and branching of this ester group can influence the compound's physical properties and reactivity compared to simpler methyl or ethyl esters. nih.gov

A benzene ring substituted at specific positions, which dictates its chemical behavior.

An amino group (-NH₂) at position 3 of the benzene ring. This group is a key functional handle, allowing for a wide range of subsequent chemical reactions, such as diazotization.

A methyl group (-CH₃) at position 4, which influences the electronic properties of the aromatic ring.

The synthesis of this compound is typically achieved through the esterification of 3-amino-4-methylbenzoic acid with isopropanol in an acidic environment. This precursor acid is itself a useful building block in the synthesis of compounds with potential herbicidal or antitumor activities. chemicalbook.comnih.gov

Significance in Modern Organic Synthesis and Translational Research

The primary significance of this compound in modern chemical research lies in its role as a synthetic intermediate. In organic synthesis, intermediates are foundational molecules that are not the final product but are crucial steps in a synthetic pathway. This compound is valued for its specific arrangement of functional groups, which allows chemists to build complex molecular architectures in a controlled manner.

This role directly connects to the principles of translational research, a field that aims to bridge fundamental scientific discoveries with practical applications to benefit society. numberanalytics.comnumberanalytics.com By providing a reliable starting point for creating high-value materials, this compound facilitates the "translation" of chemical knowledge into tangible products. numberanalytics.comnorthwestern.edu For instance, its chlorinated analog, isopropyl 3-chloro-4-methylbenzoate, is noted as a useful intermediate for producing functional polymers, agrichemicals, and pharmaceuticals. google.com This highlights the potential of the core molecular structure in diverse, application-focused research.

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is primarily focused on its utility as a precursor molecule. chemicalbook.com One of the most well-documented applications is in the production of azo pigments. Specifically, it serves as a key component in the synthesis of Pigment Red 221, where the amino group on the molecule undergoes a diazotization reaction to form the final pigment structure. dyestuffintermediates.com

Despite its industrial application, there appears to be a knowledge gap in the academic literature regarding the full scope of its potential uses. While its role as an intermediate is established, the range of complex molecules that could be derived from it is not exhaustively explored in publicly available research. Much of the available information focuses on its basic properties and its established role in pigment synthesis. dyestuffintermediates.com Further research could uncover novel applications in medicinal chemistry or materials science, leveraging the unique reactivity imparted by its specific substitution pattern.

Physicochemical Properties

Below are tables detailing the known physical and chemical properties of this compound.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid or powder |

| Boiling Point | 317.3°C at 760 mmHg |

| Density | 1.077 g/cm³ |

| Solubility | Soluble in organic solvents like ethers and alcohols; low solubility in water. |

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | propan-2-yl 3-amino-4-methylbenzoate |

| Synonyms | Isopropyl 3-amino-4-methyl benzoate, 3-Amino-4-methylbenzoic acid isopropyl ester chemicalbook.com |

| CAS Number | 21447-47-2 buyersguidechem.com |

| Molecular Formula | C₁₁H₁₅NO₂ chemicalbook.comnih.gov |

| Molecular Weight | 193.24 g/mol chemicalbook.comnih.gov |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)C)N |

| InChI Key | NQIWSFLRVNIRJU-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIWSFLRVNIRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175724 | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21447-47-2 | |

| Record name | 1-Methylethyl 3-amino-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21447-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021447472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for Isopropyl 3 Amino 4 Methylbenzoate

Established Synthetic Routes to Isopropyl 3-amino-4-methylbenzoate

The traditional and most direct method for synthesizing this compound involves the esterification of 3-amino-4-methylbenzoic acid with isopropanol (B130326). This core reaction can be facilitated through several catalytic approaches.

Esterification Reactions from 3-amino-4-methylbenzoic Acid and Isopropanol

The foundational method for producing this compound is the Fischer esterification reaction. This process involves reacting 3-amino-4-methylbenzoic acid with isopropanol in the presence of an acid catalyst. researchgate.net The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol reactant or by removing water as it is formed. researchgate.netchegg.com

The general reaction is as follows:

H₂N(CH₃)C₆H₃COOH + (CH₃)₂CHOH ⇌ H₂N(CH₃)C₆H₃COOCH(CH₃)₂ + H₂O

Due to the presence of the basic amino group on the benzoic acid, a stoichiometric amount of the acid catalyst is often required, as the basic group can neutralize the catalyst. researchgate.net

Catalytic Approaches in Ester Synthesis

A variety of acid catalysts can be employed to facilitate the esterification of 3-amino-4-methylbenzoic acid. The choice of catalyst can significantly impact reaction rates and yields.

Homogeneous Catalysts: Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts in Fischer esterification. researchgate.netpsu.eduprezi.com These catalysts protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net While effective, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization and extraction steps that generate waste. mdpi.com

Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include:

Ion Exchange Resins: Resins like Dowex H+ are effective, reusable, and non-toxic catalysts for esterification reactions. psu.edu

Supported Metal Oxides: Nanoparticles of iron oxide supported on materials like SBA-15 have been shown to be efficient and recoverable catalysts for the esterification of various carboxylic acids. researchgate.net

Mixed Oxides: Catalysts such as H₃PO₄ supported on a TiO₂-ZrO₂ matrix have demonstrated high yields and selectivity for the esterification of aromatic acids under solvent-free conditions. mdpi.com

Zirconium-Based Solid Acids: A solid superacid catalyst with a zirconium-titanium atomic ratio of 1.2 has been reported to be highly active for the esterification of benzoic acid derivatives. mdpi.com

The use of these heterogeneous catalysts simplifies product purification, as they can be easily removed by filtration and often reused, aligning with green chemistry principles. researchgate.netpsu.edu

Comparative Analysis of Synthetic Pathways

The choice between different synthetic pathways for this compound depends on factors such as cost, efficiency, and environmental impact.

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous (e.g., H₂SO₄, HCl) | High reactivity, readily available, low cost. researchgate.netprezi.com | Corrosive, difficult to separate from product, generates waste during neutralization. mdpi.com |

| Heterogeneous (e.g., Dowex, Supported Oxides) | Easily separated by filtration, reusable, less corrosive, environmentally friendlier. researchgate.netpsu.edu | Can be more expensive initially, may have lower activity than homogeneous catalysts in some cases. researchgate.net |

The reaction conditions also play a crucial role. For instance, using a large excess of isopropanol can drive the reaction to completion but requires subsequent removal and recycling of the excess alcohol. Alternatively, removing the water by-product, for example through azeotropic distillation, can also shift the equilibrium favorably. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis, including that of this compound.

Development of Sustainable and Efficient Synthesis Protocols

The development of sustainable synthesis protocols focuses on minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free Reactions: Performing the esterification under solvent-free conditions is a key green chemistry approach. The use of solid acid catalysts like H₃PO₄/TiO₂-ZrO₂ allows for the direct reaction of the carboxylic acid and alcohol, eliminating the need for a solvent and simplifying the work-up process. mdpi.com

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a growing area of interest. nih.gov Enzyme-catalyzed reactions can be highly selective and operate under mild conditions, often in aqueous environments. nih.gov For instance, lipases have been successfully used to synthesize monoesters in aqueous miniemulsions with high conversions. nih.gov The esterification of N-protected amino acids with secondary alcohols has also been achieved using immobilized proteases or lipases. researchgate.net This approach offers a promising green alternative to traditional chemical catalysis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various esters.

Alternative Reactants and Reaction Conditions

Alternative Alkylating Agents: While isopropanol is the direct reactant for this compound, other synthetic strategies for related aminobenzoates have explored different alkylating agents in the presence of a base like potassium carbonate. researchgate.net

Green Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. Solvents are evaluated based on their safety, environmental impact, and renewability.

The following table presents a summary of various catalysts and their reported performance in the synthesis of aminobenzoate esters, providing a comparative overview of different approaches.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| H₂SO₄ | p-Aminobenzoic acid, Ethanol | Ethyl p-aminobenzoate (Benzocaine) | Not specified, but a standard lab procedure | researchgate.netprezi.com |

| Dowex H+ | Various carboxylic acids and alcohols | Various esters | Generally high yielding | psu.edu |

| FeNP@SBA-15 | Benzoic acid, Methanol (B129727) | Methyl benzoate (B1203000) | Quantitative | researchgate.net |

| H₃PO₄/TiO₂-ZrO₂ | Aromatic acids, 2-Propanol | Isopropyl esters | High yields, 100% selectivity | mdpi.com |

| Zr/Ti Solid Acid | Benzoic acid derivatives, Methanol | Methyl esters | Yields vary with substrate (e.g., 84.1% for one derivative) | mdpi.com |

| Lipase PS | Nonanoic acid, 3-Phenylpropanol | 3-Phenylpropyl nonanoate | ~90% | nih.gov |

| Aspergillus oryzae protease (AOP) | N-Cbz-L-aspartic acid, 2-Butanol | N-Cbz-L-aspartyl-sec-butyl ester | Up to 71% | researchgate.net |

Catalyst Design and Reusability in Benzoate Ester Synthesis

The synthesis of benzoate esters, such as this compound, is frequently achieved through esterification or transesterification reactions, where catalyst selection is pivotal for reaction efficiency and sustainability.

Catalyst Design

The design of catalysts for benzoate ester synthesis focuses on enhancing reaction rates and yields while minimizing environmental impact. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Homogeneous Catalysts: Traditional homogeneous catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. mdpi.comdergipark.org.tr These are often effective in achieving high conversion rates in relatively short reaction times. scielo.br For instance, the synthesis of methyl benzoate using sulfuric acid is a common industrial method. scielo.br However, the use of these catalysts presents challenges related to their recovery from the reaction mixture and potential for causing corrosion and environmental pollution due to the large amounts of wastewater generated during cleaning. mdpi.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts. mdpi.com These catalysts are insoluble in the reaction medium, facilitating their separation and reuse. nih.gov Examples of heterogeneous catalysts investigated for benzoate ester synthesis include:

Ion Exchange Resins: Amberlyst-15 is a commonly used solid acidic catalyst for esterification reactions. dergipark.org.tr However, its thermal stability can be a limitation, as it may degrade at temperatures above 120°C. mdpi.com

Zeolites: H-ZSM-5 and H-beta zeolites have been tested, but their application can be restricted by their small pore sizes, which may hinder reactions involving larger organic molecules. mdpi.com

Metal Oxides and Mixed Oxides: Zinc oxide has been identified as a low-cost, readily available, and ecotoxicologically favorable catalyst for esterification. acs.org Zirconium-based solid acids, particularly those with a titanium support, have shown high activity in the synthesis of methyl benzoates. mdpi.comresearchgate.net Layered alkaline earth metal benzoates (barium, calcium, and strontium) have also demonstrated catalytic activity for the methyl esterification of benzoic acid. scielo.brresearchgate.net

Sulfated Zirconia: This catalyst has been investigated for simultaneous transesterification and esterification reactions. researchgate.net

Deep Eutectic Solvents (DES): A deep eutectic solvent formed by p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been used as a dual solvent-catalyst, demonstrating high catalytic activity in the esterification of benzoic acid with various alcohols. dergipark.org.tr

The choice of catalyst can be influenced by the nature of the reactants. For example, in the esterification of fatty acids, the catalytic activity of zinc(II) salts was found to depend on the counterion, with salts containing basic Brønsted anions like oxide, acetate, and carbonate allowing for complete catalyst recovery. acs.orgnih.gov

Catalyst Reusability

A key advantage of heterogeneous catalysts is their potential for reusability, which is a cornerstone of green chemistry. nih.gov The ability to recover and reuse a catalyst for multiple reaction cycles without significant loss of activity reduces waste and lowers production costs. nih.gov

Several studies have demonstrated the successful recycling of heterogeneous catalysts in esterification and transesterification reactions:

Zinc oxide, used as a catalyst, can be recovered by filtration and reused for several runs with retained activity. nih.gov

Layered alkaline earth metal benzoates have been shown to maintain their catalytic activity for three consecutive reaction cycles in the methyl esterification of benzoic acid. researchgate.net

Calcined calcite (CaO) and calcined dolomite (B100054) (CaO.MgO) used in ultrasound-assisted transesterification showed a decrease in yield after the eighth reuse, but their activity could be restored through regeneration by calcination. nih.gov

The reusability of sulfated zirconia catalysts can be limited by the leaching of sulfate (B86663) ions into the reaction mixture. researchgate.net

The method of catalyst regeneration is also an important consideration. While simple washing and drying may be sufficient for some catalysts, others may require calcination to reactivate their active sites. nih.gov

Derivatization Strategies for Structural Modification

The chemical structure of this compound offers multiple sites for modification, allowing for the generation of a wide array of derivatives with potentially novel properties. These modifications can be targeted at the amino group, the ester functionality, or the aromatic ring.

Targeted Functionalization of the Amino Moiety

The amino group (-NH2) on the benzene (B151609) ring is a versatile functional group that can undergo various chemical transformations. rsc.orgyoutube.com Its basic and nucleophilic nature makes it a prime target for derivatization. rsc.org

Acylation: The amino group can be readily acylated to form amides. This is often done to protect the amino group during other reactions or to introduce new functionalities. youtube.com For example, reacting an aminobenzoate with an acid chloride or acid anhydride (B1165640) converts the amine into a less reactive amide. youtube.com This strategy is useful in preventing over-reactivity or unwanted side reactions. youtube.com

Alkylation: The nitrogen atom of the amino group can be alkylated to introduce alkyl substituents.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of substituents, including halogens, hydroxyl groups, and cyano groups, in what is known as the Sandmeyer reaction.

Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form imines, also known as Schiff bases.

Coupling Reactions: The amino group can participate in various coupling reactions to form larger, more complex molecules. The introduction of amino groups is a key strategy for enhancing the dispersion and processability of materials. rsc.org

The functionalization of the amino group can be used to modulate the electronic properties and biological activity of the molecule. Amino-functionalized porous materials, for instance, have shown enhanced CO2 adsorption performance due to the interaction between the amino group and CO2. nih.gov

Ester Exchange Reactions for Analog Generation

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process provides a straightforward method for converting this compound into a variety of other benzoate esters, thereby generating a library of analogs. ucla.edu

The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by another alcohol. To drive the equilibrium towards the desired product, a large excess of the new alcohol is often used. ucla.edu

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com

Reactive distillation can also be employed for the synthesis of benzoate esters via transesterification, which can lead to higher conversions. acs.org The preparation of benzoate esters of tertiary alcohols has also been achieved through transesterification. acs.org

Manipulation of the Aromatic Core for Novel Derivatives

The benzene ring of this compound can also be a target for modification, although this is often more challenging than derivatizing the functional groups. The existing substituents (amino and methyl groups) on the ring direct the position of any new incoming substituents.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur at the positions ortho or para to the amino group. However, the positions are already substituted or sterically hindered.

Protection Strategies: To achieve substitution at other positions or to control the reactivity of the ring, protecting groups can be employed. For example, the highly activating amino group can be converted to a less activating amide group to prevent polysubstitution and to direct incoming electrophiles to different positions. youtube.com

Modification of Existing Substituents: The methyl group could potentially be oxidized to a carboxylic acid, or undergo other transformations, although this would require specific and often harsh reaction conditions.

By strategically combining these derivatization approaches, a vast chemical space can be explored, leading to the creation of novel compounds based on the this compound scaffold.

Exploration of Biological Activities and Pharmacological Relevance of Isopropyl 3 Amino 4 Methylbenzoate and Its Derivatives

Assessment of Biological Activity Spectrum

The biological activities of isopropyl 3-amino-4-methylbenzoate and its derivatives are a subject of growing scientific interest. Researchers are actively exploring their potential in various therapeutic areas, from infectious diseases to oncology. This section delves into the specifics of these investigations.

Derivatives of 3-amino-4-methylbenzoic acid have demonstrated notable antimicrobial properties. For instance, a study on 3-amino-4-aminoximidofurazan derivatives revealed that these compounds exhibit moderate to significant antimicrobial activities against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov All tested compounds in this study showed antibiofilm activity, with one particular derivative, PI3, showing the most significant effect. nih.gov The study also found a reduction in bacterial motility, proteolytic activity, and secreted exo-polysaccharide (EPS) from both bacterial strains when treated with these compounds. nih.gov

Similarly, isobenzofuranone derivatives, which can be synthesized from related starting materials, have been screened for their in vitro antibacterial activity against Escherichia coli (gram-negative) and Staphylococcus aureus (gram-positive), as well as antifungal activity against Candida albicans. imjst.org The results indicated that N-(3-phthalidyl) amines exhibited more potent inhibition against S. aureus compared to E. coli and C. albicans at a concentration of 5mg/ml. imjst.org

The structure of these molecules plays a crucial role in their antimicrobial efficacy. Studies on 1-alkyl-3-methylimidazolium derivatives have shown a strong relationship between the compound's structure, surface activity, and its biological action on bacteria and fungi. rsc.org It was observed that antifungal and antibacterial activities tend to increase with the length of the alkyl chain. rsc.org

Table 1: Antimicrobial Activity of Selected Amine Derivatives

| Compound/Derivative Class | Target Microorganism | Observed Effect | Reference |

| 3-Amino-4-aminoximidofurazan Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate to significant antimicrobial and antibiofilm activity. nih.gov | nih.gov |

| N-(3-phthalidyl) Amines | Escherichia coli, Staphylococcus aureus, Candida albicans | Good activity against all three strains, with more powerful inhibition of S. aureus. imjst.org | imjst.org |

| 1-Alkyl-3-methylimidazolium Derivatives | Bacteria and Fungi | Antimicrobial activity increases with alkyl chain length. rsc.org | rsc.org |

The potential for derivatives of 3-amino-4-methylbenzoic acid to act as enzyme inhibitors is an active area of research. For example, certain thienopyrimidine derivatives have been investigated for their ability to inhibit B-Raf kinases, which are significant in cell growth and survival. mdpi.com Specifically, thienopyrimidines with an amino group at the fifth position have shown inhibitory activities in the nanomolar range. mdpi.com

Furthermore, some 5-arylthieno[2,3-d]pyrimidines have demonstrated cytotoxicity on the MCF-7 breast cancer cell line and have been shown to inhibit the enzymatic activity of EGFR-TK in vitro. mdpi.com Another area of investigation is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation. Carboxylic acid-type drugs derived from certain chemical scaffolds are known to be potent inhibitors of these pathways. mdpi.com

The cytotoxic effects of derivatives of 3-amino-4-methylbenzoate against various cancer cell lines are being extensively studied to identify potential new anticancer agents. In one study, a series of novel 3-amino-4-indolylmaleimides were synthesized and evaluated for their cytotoxicity against HeLa, SMMC 7721, and HL 60 cancer cell lines. nih.gov The results showed that some of these compounds displayed moderate to high cytotoxic activity, with one compound, 7d, being the most promising. nih.gov The study also suggested that a hydroxyethylamino group at the 3-position of the indolylmaleimide side chain is associated with increased cytotoxicity. nih.gov

In another study, A-ring azepano- and 3-amino-3,4-seco-derivatives of various triterpenoids were evaluated for their cytotoxic activity against five human cancer cell lines. nih.gov Several of these compounds showed growth inhibitory effects at submicromolar concentrations and high cytotoxic activity. nih.gov Specifically, some derivatives demonstrated a degree of selectivity towards leukemia, colon cancer, and ovarian cancer cell lines. nih.gov

Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com One of the derivatives, compound 2, showed the best antiproliferative effect against the MCF-7 cell line. mdpi.com

Table 2: Cytotoxicity of Selected Amine Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| 3-Amino-4-indolylmaleimides | HeLa, SMMC 7721, HL 60 | Some compounds showed moderate to high cytotoxic activity. nih.gov | nih.gov |

| A-ring azepano- and 3-amino-3,4-seco-triterpenoids | Leukemia, Colon, Ovarian | Showed growth inhibitory effects at submicromolar concentrations. nih.gov | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Compound 2 showed the best antiproliferative effect against MCF-7. mdpi.com | mdpi.com |

Beyond the specific activities mentioned above, research into related chemical structures suggests a broader range of potential therapeutic applications. For instance, quinazolinone derivatives are recognized as a highly active class of compounds with a wide spectrum of biological activities, finding use in both pharmaceuticals and agrochemicals. longdom.org Similarly, phthalide (B148349) derivatives are considered useful in the treatment of circulatory and heart-related diseases. imjst.org

The development of new derivatives continues to be a promising avenue for discovering novel therapeutic agents. For example, the synthesis of new cyclizine (B1669395) derivatives has been undertaken to investigate their anti-inflammatory activities. brieflands.com These examples underscore the potential for discovering new bioactivities and therapeutic uses for derivatives of this compound.

Role as a Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound and its parent compound, 3-amino-4-methylbenzoic acid, are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their chemical structure provides a versatile scaffold for the construction of more complex molecules with desired pharmacological properties.

A significant application of 3-amino-4-methylbenzoic acid and its esters is in the synthesis of analgesic and anti-inflammatory drugs. For example, derivatives of 4-aminoantipyrine, which can be synthesized from related building blocks, are widely used as analgesics and anti-inflammatory agents. uobasrah.edu.iq

The synthesis of novel compounds with potential anti-inflammatory and analgesic properties often involves the use of precursors with similar structural motifs. For instance, new derivatives of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have been synthesized and evaluated for their analgesic and anti-inflammatory potential. mdpi.com

Furthermore, research has been conducted on the synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines, highlighting the ongoing effort to develop new anti-inflammatory agents from various chemical precursors. nih.gov The condensation of 2-amino-methyl-5-dimethoxybenzoate with acetic anhydride (B1165640) has been used to produce novel quinazolin-4-ones, which were then evaluated for their in-vivo anti-inflammatory activity. longdom.org

The modification of anthranilic acid derivatives is another strategy to develop more potent analgesic drugs. indexcopernicus.com This highlights the importance of amino-substituted benzoic acid structures as a foundation for creating new therapeutic agents.

Intermediate in Biologically Active Organic Compound Development

This compound is a pharmaceutical intermediate utilized in the synthesis of various biologically active organic compounds. researchgate.net Its parent compound, 3-amino-4-methylbenzoic acid, is also a versatile starting material. For instance, it is a precursor in the synthesis of azo dyes, which have applications beyond textiles, including potential biological activities. rasayanjournal.co.inmdpi.com

The true value of this structural motif is demonstrated in its incorporation into more complex therapeutic agents. Research has shown that 3-amino-4-methylbenzoic acid is a key starting material for creating novel compounds with potential applications in treating a range of diseases. These include derivatives with antitumor, antileishmanial, and metabolic disorder-modulating properties. researchgate.netnih.govnih.gov For example, it has been used to synthesize benzothiazole (B30560) derivatives with potent antileishmanial activity and organotin compounds evaluated for their anticancer effects. researchgate.netnih.govacs.org Furthermore, the related methyl ester, methyl 3-amino-4-methylbenzoate, is recognized as an important intermediate in the development of analgesics and anti-inflammatory drugs. chemimpex.com

Synthesis of Specific Drug Classes (e.g., Angiotensin II Receptor Blockers via related intermediates)

The utility of aminobenzoate structures as intermediates is well-documented in the synthesis of established drug classes. A prominent example is the synthesis of the angiotensin II receptor antagonist Telmisartan, an effective antihypertensive drug. researchgate.net The first-generation synthetic route for a key benzimidazole (B57391) intermediate of Telmisartan begins with 4-amino-3-methylbenzoic acid methyl ester, a structural isomer of the title compound's precursor. researchgate.net This demonstrates the role of aminomethylbenzoic acid esters as foundational molecules for constructing complex heterocyclic systems central to the drug's function.

Another significant example is the synthesis of the renowned kinase inhibitor Imatinib. A preparation method for this anticancer drug involves a multi-step process that starts from 3-amino-4-methylbenzoic acid to create the core structure of the final product. google.com This highlights the importance of this intermediate in providing the necessary scaffold for building targeted cancer therapies.

Molecular Mechanisms of Action and Target Identification

The derivatives of this compound, primarily those from its parent acid, have been the subject of various pharmacological studies to identify their mechanisms of action and biological targets.

Several derivatives of 3-amino-4-methylbenzoic acid have undergone rigorous in vitro evaluation to determine their therapeutic potential.

Antitumor Activity: Organotin(IV) derivatives of 3-amino-4-methylbenzoic acid have been synthesized and tested in vitro against human tumor cell lines. Specifically, diethyltin(IV) and di-n-butyltin(IV) derivatives were evaluated against MCF-7 (mammary tumor) and WiDr (colon carcinoma) cells. researchgate.net The in vitro antitumor activity of some of these compounds against MCF-7 cells was found to be higher than that of the established chemotherapy drug, cisplatin (B142131). researchgate.net One derivative, in particular, showed greater efficacy than cisplatin against the WiDr cell line. researchgate.net These organotin compounds are thought to exert their effect through the inhibition of Thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. researchgate.net

Antileishmanial Activity: In the search for treatments for leishmaniasis, a parasitic disease, researchers have used 3-amino-4-methylbenzoic acid as a starting point. nih.govacs.org Condensation of this acid with 2-aminothiophenol (B119425) yields a key benzothiazole intermediate. nih.govacs.org This intermediate was then used to create a series of compounds, many of which exhibited potent antileishmanial activity with EC₅₀ values around 1 μM. acs.org

PPARα Agonism: Derivatives of 3-amino-4-methylbenzoic acid have been synthesized and evaluated as potential agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov An in vitro luciferase reporter assay was used to quantify the agonistic activity. This screening identified compounds with significant potential for treating metabolic disorders. nih.gov

Table 1: In Vitro Antitumor Activity of a Di-n-butyltin(IV) Derivative of 3-Amino-4-methylbenzoic Acid Data sourced from scientific literature evaluating compounds against human tumor cell lines.

| Compound | Cell Line | Activity Comparison |

|---|---|---|

| (n-Bu)₂Sn[O₂C-C₆H₃-3-NH₂-4-CH₃]₂ | MCF-7 (Mammary Tumor) | Higher than Cisplatin |

| (n-Bu)₂Sn[O₂C-C₆H₃-3-NH₂-4-CH₃]₂ | WiDr (Colon Carcinoma) | Higher than Cisplatin |

Identifying the interaction between a drug candidate and its biological target is fundamental to drug discovery. For derivatives of 3-amino-4-methylbenzoic acid, this has been explored through targeted screening assays.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors, making them classic examples of ligand-receptor systems. In a study focused on developing selective PPARα agonists, derivatives of 3-amino-4-methylbenzoic acid were synthesized and tested. nih.gov The installation of a methyl group at the 3-position of the B-ring of the test compound resulted in a dramatic improvement in cellular activity, with an EC₅₀ value of approximately 40 nM. nih.gov This represented a 21-fold improvement over the non-methylated version and enhanced the selectivity for the PPARα isoform by over 2,700-fold. nih.gov This detailed analysis of dose-response and selectivity provides clear insight into the ligand-receptor interaction.

Table 2: Ligand-Receptor Interaction of a PPARα Agonist Derived from 3-Amino-4-methylbenzoic Acid EC₅₀ represents the concentration of the compound that gives a half-maximal response. SI is the Selectivity Index.

| Compound ID | Modification | EC₅₀ hPPARα (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 4b | Des-methyl | 0.77 ± 0.03 | >100 |

| 4u | 3-Me | 0.037 ± 0.01 | >2700 |

The ultimate effect of a drug is its ability to modulate cellular pathways. Derivatives of 3-amino-4-methylbenzoic acid have shown activity in modulating key signaling pathways implicated in disease.

The activation of PPARα by the specific agonists derived from 3-amino-4-methylbenzoic acid is a direct example of cellular pathway modulation. nih.gov PPARα is a master regulator of lipid metabolism, and its activation influences the transcription of numerous genes involved in fatty acid oxidation and glucose homeostasis. By designing ligands that selectively activate this receptor, it is possible to therapeutically modulate these metabolic pathways.

Furthermore, the investigation of organotin derivatives of 3-amino-4-methylbenzoic acid as inhibitors of the enzyme Thioredoxin reductase (TrxR) points to another mechanism of cellular modulation. researchgate.net TrxR is a critical component of the thioredoxin system, which protects cells from oxidative stress. Its inhibition can disrupt the cellular redox balance, a strategy that is particularly effective for targeting cancer cells, which are often under high oxidative stress.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Isopropyl Moiety on Biological Activity

The isopropyl ester moiety is a key determinant of the lipophilicity and metabolic stability of Isopropyl 3-amino-4-methylbenzoate. In the context of local anesthetics, a field where aminobenzoate esters are prominent, the nature of the alkyl group in the ester function significantly influences both potency and duration of action.

Generally, increasing the size of the alkyl group in a series of benzoate (B1203000) esters enhances lipophilicity. This increased lipid solubility can facilitate the passage of the molecule across biological membranes to reach its site of action. For instance, in a series of local anesthetic agents, increasing the chain length of the alcohol portion of the ester can lead to higher potency. youtube.com

Furthermore, the branched nature of the isopropyl group can provide steric hindrance around the ester linkage. This steric bulk can protect the ester from hydrolysis by esterase enzymes in the body, potentially leading to a longer duration of action compared to less hindered esters like methyl or ethyl esters. pharmacy180.com The placement of small, branched alkyl groups near the ester function is a known strategy to impede hydrolysis and prolong the compound's effects. pharmacy180.com

A study on PPARα agonists investigated the effects of different ester prodrugs, including ethyl and isopropyl esters, on enzymatic bioconversion. mdpi.com While not the same biological target, this research highlights the importance of the ester group in determining the rate of metabolic activation or deactivation.

A comparison of the lipophilicity of various substituents shows that an isopropyl group generally contributes to a higher lipophilicity than a methyl or ethyl group. This property is crucial for the absorption and distribution of a drug molecule.

Table 1: Comparison of Lipophilicity (logP) of Related Structures

| Compound | logP (Predicted) |

| Methyl 3-amino-4-methylbenzoate | 2.1 |

| Ethyl 3-amino-4-methylbenzoate | 2.5 |

| This compound | 2.8 |

Note: logP values are estimated and serve for comparative purposes.

Influence of Amino and Methyl Substituents on Molecular Interactions

The amino and methyl groups on the aromatic ring of this compound are critical for its electronic properties and potential interactions with biological receptors. The position of these substituents significantly impacts the electron density distribution within the molecule.

In the realm of local anesthetics, electron-donating groups on the aromatic ring, such as amino or alkylamino groups, are known to enhance activity when present at the ortho or para positions. youtube.com These groups increase the electron density of the carbonyl oxygen of the ester, which is believed to be important for binding to the sodium channel receptor protein. pharmacy180.com

However, in this compound, the amino group is in the meta position relative to the ester. This placement has a different electronic effect compared to ortho or para substitution. While still an electron-donating group through resonance, its ability to increase electron density at the carbonyl oxygen is less pronounced. In some local anesthetic series, meta-substituted compounds have been found to have decreased activity compared to their ortho or para isomers. pharmacy180.com

The 4-methyl group, being an electron-donating group through an inductive effect, can also influence the molecule's electronic properties. The "magic methyl" effect is a known phenomenon in medicinal chemistry where the addition of a methyl group to a lead compound can significantly enhance binding affinity. nih.gov This can be due to favorable hydrophobic interactions within a binding pocket or by inducing a more favorable conformation for binding. nih.gov In a study on p38α MAP kinase inhibitors, the introduction of a methyl group led to a more than 200-fold improvement in activity. nih.gov

The interplay between the 3-amino and 4-methyl groups creates a specific electronic environment on the benzene (B151609) ring that would dictate its potential for hydrogen bonding, and other non-covalent interactions with a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found, QSAR analyses of related compound classes provide insights into the descriptors that are likely to be important for its activity.

For instance, QSAR studies on various series of biologically active compounds, including benzimidazole (B57391) derivatives and substituted benzothiazoles, have highlighted the importance of descriptors such as:

Topological descriptors: These relate to the connectivity and branching of the molecule.

Electronic descriptors: These include parameters related to the distribution of electrons, such as dipole moment and partial charges.

Spatial descriptors: These describe the three-dimensional shape and size of the molecule. mdpi.comnih.gov

In a QSAR analysis of tambjamine anion transporters, lipophilicity (logP) was found to have a parabolic relationship with transport efficiency, indicating an optimal range for this property. rsc.org Similarly, for a series of antiproliferative benzimidazole derivatives, QSAR models revealed that increased hydrophobicity could lead to enhanced activity. nih.gov

A hypothetical QSAR model for a series of compounds including this compound would likely include descriptors for lipophilicity (related to the isopropyl group), electronic effects of the amino and methyl substituents, and steric parameters.

Table 2: Key Physicochemical Descriptors for this compound (Predicted)

| Descriptor | Value |

| Molecular Weight | 193.24 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 38.33 Ų |

These values are computationally predicted and provide a basis for potential QSAR modeling.

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of this compound is crucial for its ability to fit into a biological binding site. The molecule possesses rotational freedom around several single bonds, leading to a range of possible conformations.

Key rotational bonds include:

The bond between the aromatic ring and the ester group.

The bond between the ester oxygen and the isopropyl group.

The bonds of the isopropyl group itself.

A study on the conformational aspects of the local anesthetic procaine, which also contains an aminobenzoate ester structure, revealed that the distance between the ring nitrogen and the ester oxygen was correlated with its antifibrillatory activity. nih.gov This highlights the importance of the spatial arrangement of key functional groups.

Furthermore, studies on aminobenzoic acid derivatives have shown that their rigid conformations can inhibit the "induced fit" mechanism in biological targets like the ribosome by preventing necessary conformational changes in the receptor. nih.gov The specific conformation adopted by this compound would similarly determine its ability to induce the optimal conformational changes in a target protein for a biological response. The molecule itself is achiral and does not have stereoisomers. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Isopropyl 3-amino-4-methylbenzoate, DFT calculations can provide a wealth of information about its geometry, electronic properties, and chemical reactivity.

By performing geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of the atoms in the molecule can be determined. researchgate.net This optimized structure is crucial for understanding the molecule's shape and how it might interact with other molecules.

Furthermore, DFT calculations allow for the determination of various electronic properties. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. In a study on aminobenzoic acid derivatives, DFT calculations were used to determine the pKa values of the ammonium (B1175870) forms, providing insight into their reactivity in biological systems. nih.govacs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of this compound and the influence of its environment, such as a solvent.

An MD simulation of this compound in a solvent like water or a non-polar solvent would reveal the accessible conformations of the molecule. The isopropyl group and the ester linkage allow for a degree of rotational freedom, and MD simulations can map the energy landscape associated with these rotations. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

The interactions between the solute (this compound) and the solvent molecules can also be analyzed in detail. For example, the formation of hydrogen bonds between the amino group and water molecules can be tracked throughout the simulation, providing insights into its solubility and solvation thermodynamics. Studies on the solubilization of aromatic molecules in micelles have utilized MD simulations to understand the positioning and stability of these molecules in different environments. rsc.org Similarly, simulations of aromatic esters on clay surfaces have elucidated their adsorption mechanisms. acs.org

Table 2: Hypothetical Conformational Dihedral Angles and Solvent Interaction Parameters for this compound from MD Simulations

| Parameter | Predicted Range/Value | Significance |

| C-C-O-C Dihedral Angle (Ester) | -180° to 180° (with preferences) | Describes the orientation of the isopropyl group |

| C-C-N-H Dihedral Angle (Amine) | -60° to 60° | Describes the orientation of the amino group |

| Average Number of Hydrogen Bonds (in Water) | 2-3 | Indicates the extent of interaction with water |

| Radial Distribution Function g(r) of Water around Amino Group | Peak at ~2.8 Å | Shows the preferred distance of water molecules |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of enzymes or receptors. frontiersin.orgresearchgate.net

Given the structural motifs present in this compound (an aminobenzoate ester), it could potentially interact with various biological targets. For instance, aminobenzoic acid derivatives have been studied as inhibitors of enzymes involved in folate biosynthesis. mdpi.com Molecular docking could be employed to predict the binding mode and affinity of this compound to the active site of such an enzyme.

The docking process involves placing the ligand (this compound) into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. peerj.com The results of a docking study can provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These computational predictions can then guide the design of more potent and selective inhibitors.

Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Enzyme Target

| Parameter | Predicted Value | Significance |

| Binding Affinity (ΔG) | -7.5 kcal/mol | Estimated free energy of binding |

| Key Interacting Residues | Asp122, Tyr68, Phe190 | Amino acids in the binding site forming key interactions |

| Hydrogen Bonds | Amino group with Asp122 | Specific stabilizing interactions |

| Hydrophobic Interactions | Aromatic ring with Tyr68, Isopropyl group with Phe190 | Non-polar interactions contributing to binding |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and safety profiles of potential drug candidates. nih.govnih.gov In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools for this purpose. computabio.comslideshare.netresearchgate.net

Various computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning, can predict the ADMET properties of a molecule like this compound based on its chemical structure. These predictions can help to identify potential liabilities early on, such as poor oral bioavailability or a high risk of toxicity.

For example, models can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Toxicity predictions can flag potential issues such as hepatotoxicity or cardiotoxicity. peerj.com

Table 4: Hypothetical Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | High | Likelihood of good absorption from the gut |

| Blood-Brain Barrier (BBB) Penetration | Low | Likelihood of not crossing into the brain |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme |

| Hepatotoxicity | Low risk | Predicted to be non-toxic to the liver |

| Oral Bioavailability | Moderate | Overall potential to be effective when taken orally |

Predicted Collision Cross Section (CCS) Values for Mass Spectrometry Applications

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from IM-MS experiments that reflects the three-dimensional structure of an ion. mdpi.com

Predicting the CCS value of a molecule like this compound can aid in its identification in complex mixtures when experimental standards are not available. Various computational methods, including machine learning algorithms and approaches based on physicochemical properties like polarizability and molecular mass, have been developed to predict CCS values. bohrium.comnih.govacs.orgnih.gov

A predicted CCS value for the protonated or sodiated adduct of this compound could be added to a database and used to increase confidence in its identification in metabolomics or other high-throughput screening applications. The accuracy of these predictions depends on the training data and the algorithm used.

Table 5: Hypothetical Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Ion Adduct | Predicted CCS (Ų) | Significance |

| [M+H]⁺ | 145.2 | Aids in identification in positive ion mode IM-MS |

| [M+Na]⁺ | 150.8 | Alternative adduct for identification in positive ion mode |

| [M-H]⁻ | 142.5 | Aids in identification in negative ion mode IM-MS |

Advanced Analytical Methodologies for Isopropyl 3 Amino 4 Methylbenzoate and Its Analogues

Chromatographic Separation Techniques

Chromatography is an indispensable tool for separating and analyzing the components of a mixture. For Isopropyl 3-amino-4-methylbenzoate, various chromatographic techniques are utilized to assess its purity, identify impurities, and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separations of non-volatile compounds. For this compound, reversed-phase (RP) HPLC methods are commonly developed. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A typical RP-HPLC method for this compound might employ a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The validation of such methods is crucial and is performed in accordance with guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). yakhak.org Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Table 1: Example of HPLC Method Parameters for this compound Analysis. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV/Vis |

| Application | Purity assessment, impurity isolation |

Gas Chromatography (GC) for Purity Assessment and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While HPLC is suitable for non-volatile substances like this compound, GC can be employed for the analysis of volatile impurities that may be present from the synthesis process. The compound itself has a predicted boiling point that may allow for GC analysis under appropriate conditions.

Impurity profiling by GC involves the identification and quantification of any unwanted volatile or semi-volatile components in the sample. This is critical for quality control, as even small amounts of impurities can have significant effects. The choice of the GC column and temperature programming is crucial for achieving good separation of potential impurities.

Chiral Chromatography for Enantiomeric Separation and Purity Determination

Since this compound is a chiral molecule, it can exist as two enantiomers, which are non-superimposable mirror images. csfarmacie.cz These enantiomers can have different biological activities, making their separation and the determination of enantiomeric purity essential. csfarmacie.cz Chiral chromatography is the most widely used method for this purpose. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including amino acid derivatives. u-szeged.huresearchgate.net The choice of the CSP and the mobile phase composition, which can be normal-phase, reversed-phase, or polar-organic, are critical for achieving enantiomeric resolution. csfarmacie.czwindows.net

For analogous compounds, such as other amino acid esters, derivatization with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to enhance detection and interaction with the CSP. researchgate.net The validation of chiral methods is performed to ensure accuracy and precision in determining the enantiomeric excess (e.e.) of the desired enantiomer. yakhak.orgresearchgate.net

Table 2: Common Chiral Stationary Phases for the Separation of Amine and Amino Acid Ester Derivatives. yakhak.orgresearchgate.netwindows.net

| Chiral Stationary Phase (CSP) | Backbone | Common Application |

| Chiralpak® IA/IB/IC/ID/IE/IF | Amylose/Cellulose Phenylcarbamate Derivatives | Enantiomeric separation of various chiral compounds |

| Chiralcel® OD/OJ/AD/AS | Cellulose/Amylose Phenylcarbamate or Benzoate (B1203000) Derivatives | Broad applicability for chiral separations |

| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Separation of difficult racemic mixtures |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC offers several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC. shimadzu.com

SFC is particularly well-suited for chiral separations due to the high diffusion rates and low viscosity of supercritical fluids, which can lead to high efficiency and resolution. shimadzu.com By using a chiral stationary phase, SFC can be a powerful tool for the enantiomeric separation of this compound and its analogues. The addition of a co-solvent, or modifier, such as methanol (B129727) or ethanol, to the supercritical CO2 allows for the adjustment of the mobile phase polarity to optimize separations. shimadzu.com

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These methods are essential for confirming the identity and elucidating the detailed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov

For this compound, ¹H NMR and ¹³C NMR are the most common experiments.

¹H NMR provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).

¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, definitively confirming the structure of this compound.

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| NH₂ | 3.5 - 4.5 (broad) | - |

| CH (isopropyl) | 4.9 - 5.2 (septet) | 65 - 70 |

| CH₃ (isopropyl) | 1.2 - 1.4 (doublet) | 20 - 25 |

| CH₃ (aromatic) | 2.1 - 2.3 (singlet) | 15 - 20 |

| C=O (ester) | - | 165 - 170 |

| Aromatic C-NH₂ | - | 145 - 150 |

| Aromatic C-CH₃ | - | 120 - 125 |

| Aromatic C-CO₂R | - | 125 - 130 |

Note: Predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues through fragmentation analysis. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the predicted monoisotopic mass is 193.11028 Da. uni.lu The analysis of its mass spectrum would reveal a molecular ion peak corresponding to this mass. Furthermore, collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions that provide valuable structural information. Common fragmentation pathways for this class of compounds include the loss of the isopropyl group, cleavage of the ester bond, and fragmentation of the aromatic ring. miamioh.edu

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu These values can aid in the identification and characterization of the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 194.11756 | 142.9 |

| [M+Na]⁺ | 216.09950 | 150.3 |

| [M-H]⁻ | 192.10300 | 146.5 |

| [M+NH₄]⁺ | 211.14410 | 162.3 |

| [M+K]⁺ | 232.07344 | 149.0 |

| [M+H-H₂O]⁺ | 176.10754 | 137.0 |

| [M+HCOO]⁻ | 238.10848 | 165.9 |

| [M+CH₃COO]⁻ | 252.12413 | 188.1 |

| [M+Na-2H]⁻ | 214.08495 | 145.4 |

| [M]⁺ | 193.10973 | 143.4 |

| [M]⁻ | 193.11083 | 143.4 |

Analogues such as Methyl 3-amino-4-methylbenzoate (monoisotopic mass 165.078978594 Da) and 4-Amino-3-methylbenzoic acid (monoisotopic mass 151.063328530 Da) would exhibit their own characteristic molecular ions and fragmentation patterns. nih.govnih.gov For instance, the GC-MS of 4-Amino-3-methylbenzoic acid shows significant fragment ions at m/z 134 and 106. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in this compound and its analogues. The IR spectrum of a molecule reveals absorption bands corresponding to the vibrations of specific chemical bonds.

For this compound, key characteristic IR absorption bands would include:

N-H stretching vibrations from the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the methyl and isopropyl groups, observed around 2850-3100 cm⁻¹. researchgate.net

C=O stretching vibration from the ester group, which is a strong band usually found in the 1700-1750 cm⁻¹ region.

C-N stretching vibrations of the aromatic amine, typically in the 1250-1360 cm⁻¹ range.

C-O stretching vibrations from the ester group, appearing in the 1000-1300 cm⁻¹ region.

Aromatic C=C bending vibrations in the fingerprint region, which help to confirm the presence of the benzene (B151609) ring.

The IR spectra of related compounds like Methyl 3-amino-4-methylbenzoate, Methyl 4-aminobenzoate (B8803810), and Methyl 4-(methylamino)benzoate (B8343159) show similar characteristic absorption bands, with slight shifts in frequency depending on the specific substitution pattern. nih.govspectrabase.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantitative analysis. The UV-Vis spectrum of aminobenzoate derivatives is characterized by absorption bands arising from π-π* transitions within the benzene ring and n-π* transitions associated with the carbonyl and amino groups.

The position and intensity of these absorption maxima are influenced by the solvent and the substitution on the aromatic ring. For example, the UV-Vis spectrum of 3-Aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com Similarly, ethyl 4-aminobenzoate exhibits absorption that can be influenced by the surrounding environment, such as the presence of cyclodextrins or micelles. researchgate.net The para-aminobenzoate fragment in tetracaine (B1683103) hydrochloride is responsible for its UV absorption, with peaks around 227 nm and 310 nm. researchgate.net The speciation of p-aminobenzoic acid in aqueous solution as a function of pH can also be examined using UV-Vis spectroscopy, as the non-ionic, anionic, and cationic forms exhibit different electronic transitions. researchgate.net

Table 2: UV-Vis Absorption Maxima for Aminobenzoic Acid Analogues

| Compound | Wavelength (nm) | Reference |

| 3-Aminobenzoic Acid | 194, 226, 272 | sielc.com |

| Tetracaine (contains p-aminobenzoate) | 227, 310 | researchgate.net |

Derivatization for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like mass spectrometry and chromatography. spectroscopyonline.com

Strategies for Improved Ionization in Mass Spectrometry

For molecules that exhibit weak ionization in mass spectrometry, derivatization can significantly improve sensitivity. nih.gov The primary goal is to introduce a functional group that is readily ionizable, often a group with high proton affinity or a pre-charged moiety. ddtjournal.com

For this compound and its analogues, the primary amino group is a key target for derivatization. Strategies include:

Acylation: Reacting the amino group with an acyl chloride containing a tertiary amine tail. This not only increases the proton affinity but also the hydrophobicity of the analyte, which can improve its response in electrospray ionization (ESI). rsc.org

Reaction with reagents containing a permanently charged group: This ensures that the derivative is always charged, leading to a strong signal in the mass spectrometer.

Derivatization of the carboxyl group (in acidic analogues): For analogues like 4-Amino-3-methylbenzoic acid, the carboxylic acid can be coupled with a linear amine tag that includes a tertiary amine. This inverts the inherent anionic charge to a cationic one, enhancing positive mode ESI. rsc.org

A notable example is the derivatization of oligosaccharides with 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE), which contains a group with high proton affinity, leading to a significant enhancement in ionization efficiency in positive ESI mode. nih.gov This approach demonstrates a potential strategy that could be adapted for aminobenzoates.

Formation of Diastereomers for Chiral Separation

When an aminobenzoate analogue is chiral, separating its enantiomers is often necessary. Since enantiomers have identical physical properties, they cannot be separated by standard chromatographic or crystallization methods. A common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. youtube.com

Diastereomers have different physical properties and can therefore be separated by techniques such as fractional crystallization or chromatography. youtube.com For aminobenzoate analogues, which are basic, chiral acids are typically used as resolving agents. Examples of such acids include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid.

The process involves:

Reaction of the racemic aminobenzoate with an enantiomerically pure chiral acid to form diastereomeric salts.

Separation of the diastereomeric salts based on differences in their solubility or chromatographic retention.

Regeneration of the individual enantiomers of the aminobenzoate from the separated diastereomeric salts. youtube.com

This technique has been successfully applied to the resolution of various racemic amines and acids. nih.govelsevierpure.com

Chromatographic Tagging and Labeling for Trace Analysis

For the detection of trace amounts of this compound or its analogues, chromatographic tagging and labeling can be employed. This involves attaching a tag to the molecule that enhances its detectability by a specific detector, such as a fluorescence or electrochemical detector.

The primary amino group is an ideal site for such derivatization. Reagents that introduce a fluorophore or an electrochemically active group can significantly lower the limits of detection. The goals of such derivatization include:

Increased detector response: Attaching a group that is highly responsive to the detector being used.

Improved chromatographic properties: Modifying the molecule to improve its retention and peak shape in liquid or gas chromatography.

Enhanced selectivity: Introducing a tag that allows for selective detection in a complex matrix.

While specific examples for this compound are not detailed in the provided context, the general principles of derivatizing amines for trace analysis are well-established.

Applications in Materials Science Research

Use in Polymer Synthesis and Characterization

The primary route for involving Isopropyl 3-amino-4-methylbenzoate in polymer synthesis is through the reactivity of its amino group. This group can participate in step-growth polymerization reactions, such as polycondensation, with appropriate co-monomers.

One of the most direct applications would be in the synthesis of polyamides . By reacting this compound with diacyl chlorides or dicarboxylic acids, a polyamide chain could be formed. The general reaction scheme would involve the formation of an amide linkage between the amino group of the benzoate (B1203000) and the carbonyl group of the diacid or its derivative.

Table 1: Hypothetical Polyamide Synthesis using this compound

| Co-monomer | Polymerization Type | Resulting Polymer Structure (Repeating Unit) | Potential Properties |

| Adipoyl chloride | Interfacial or Solution Polycondensation | Polyamide with aliphatic and aromatic segments | Improved solubility in organic solvents, potential for film-forming applications. |

| Terephthaloyl chloride | Solution Polycondensation | Wholly aromatic polyamide structure | High thermal stability, rigidity, and mechanical strength. |

The characterization of such polymers would involve standard techniques for polymer analysis. Fourier-transform infrared (FTIR) spectroscopy could confirm the formation of the amide bonds. Nuclear magnetic resonance (NMR) spectroscopy would be essential for elucidating the detailed structure of the polymer chain. The molecular weight and molecular weight distribution could be determined using gel permeation chromatography (GPC). Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), would be investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the polymer's thermal stability.

Development of Novel Materials with Tailored Properties

The structure of this compound offers several avenues for tailoring the properties of the resulting materials.

Solubility and Processability: The presence of the isopropyl group and the methyl group on the benzene (B151609) ring can enhance the solubility of the resulting polymers in common organic solvents. This is a significant advantage, particularly for aromatic polymers, which are often difficult to process due to their poor solubility. This improved processability would allow for the formation of films, fibers, and coatings from solution.